molecular formula C13H11N3 B167629 2-Phenyl-1H-benzoimidazol-5-ylamin CAS No. 1767-25-5

2-Phenyl-1H-benzoimidazol-5-ylamin

Katalognummer: B167629
CAS-Nummer: 1767-25-5
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: NEWWXWMKZVSLFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-1H-benzoimidazol-5-ylamine is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of 2-Phenyl-1H-benzoimidazol-5-ylamine consists of a benzene ring fused to an imidazole ring, with a phenyl group attached to the second position and an amine group at the fifth position.

Wissenschaftliche Forschungsanwendungen

2-Phenyl-1H-benzoimidazol-5-ylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Biochemische Analyse

Biochemical Properties

2-Phenyl-1H-benzoimidazol-5-ylamine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 2-Phenyl-1H-benzoimidazol-5-ylamine can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent and a research tool for understanding complex biochemical processes.

Cellular Effects

The effects of 2-Phenyl-1H-benzoimidazol-5-ylamine on various cell types and cellular processes are profound. This compound has been demonstrated to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Furthermore, 2-Phenyl-1H-benzoimidazol-5-ylamine can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . These cellular effects make it a promising candidate for cancer therapy and other medical applications.

Molecular Mechanism

At the molecular level, 2-Phenyl-1H-benzoimidazol-5-ylamine exerts its effects through various mechanisms. One key mechanism is the inhibition of tyrosine kinases, which are critical for cell signaling and growth . By binding to the active site of these enzymes, 2-Phenyl-1H-benzoimidazol-5-ylamine prevents their activity, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Phenyl-1H-benzoimidazol-5-ylamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that 2-Phenyl-1H-benzoimidazol-5-ylamine remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of understanding its temporal effects in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of 2-Phenyl-1H-benzoimidazol-5-ylamine vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 2-Phenyl-1H-benzoimidazol-5-ylamine can cause adverse effects, such as liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

2-Phenyl-1H-benzoimidazol-5-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity and metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolism for therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Phenyl-1H-benzoimidazol-5-ylamine within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 2-Phenyl-1H-benzoimidazol-5-ylamine can accumulate in certain organelles, such as the nucleus and mitochondria, where it exerts its effects . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Phenyl-1H-benzoimidazol-5-ylamine plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2-Phenyl-1H-benzoimidazol-5-ylamine can localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects mitochondrial function . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1H-benzoimidazol-5-ylamine typically involves the condensation of ortho-phenylenediamine with benzaldehyde. One common method is to react ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite under mild conditions . The reaction mixture is then washed with hexane and water to isolate the desired product. The structure of the synthesized compound is confirmed using techniques such as FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including 2-Phenyl-1H-benzoimidazol-5-ylamine, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenyl-1H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at the fifth position can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylbenzimidazole: Lacks the amine group at the fifth position.

    5-Aminobenzimidazole: Lacks the phenyl group at the second position.

    2-Phenyl-1H-benzimidazol-6-amine: Has the amine group at the sixth position instead of the fifth.

Uniqueness

2-Phenyl-1H-benzoimidazol-5-ylamine is unique due to the presence of both the phenyl group at the second position and the amine group at the fifth position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

IUPAC Name

2-phenyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWWXWMKZVSLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324992
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1767-25-5
Record name 1767-25-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408146
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.